REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([F:9])[C:5]([Cl:8])=[N:6][CH:7]=1.[CH3:10][C:11]1(C)CC(C)OB(C=C)O1.C([O-])([O-])=O.[K+].[K+]>CCCC[N+](CCCC)(CCCC)CCCC.[F-].C1COCC1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O>[Cl:8][C:5]1[C:4]([F:9])=[CH:3][C:2]([CH:10]=[CH2:11])=[CH:7][N:6]=1 |f:2.3.4,5.6,^1:52,71|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)Cl)F
|
Name
|
|
Quantity
|
3.29 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC(C1)C)C=C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
|
Name
|
|
Quantity
|
64 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
1.33 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to a temperature of about 25° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on a silica gel column
|
Type
|
WASH
|
Details
|
eluted with EtOAc
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1F)C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |